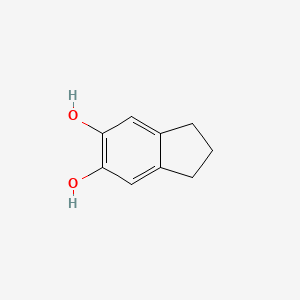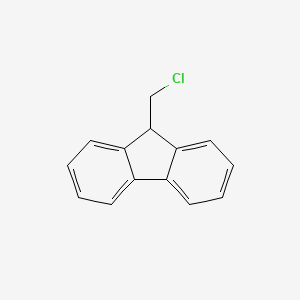
9-(Chloromethyl)-9H-fluorene
概要
説明
9-(Chloromethyl)-9H-fluorene is a chemical compound that is used as a blocking group reagent for carboxylic acids, phenols, mercaptans, and thiophenols . It is soluble in chloroform but insoluble in water .
Chemical Reactions Analysis
The use of 9-(Chloromethyl)-9H-fluorene as a fluorescence-labeling reagent has been investigated . The derivatization reagent reacts with unitary carboxylic acids and tetrabutylammonium bromide as a catalyst within 50 min in acetonitrile to give esters .科学的研究の応用
Solubility and Phase Behavior
9H-fluorene derivatives demonstrate varied solubility in different organic solvents, with their solubility and phase behavior studied using the isothermal method. These studies are vital for understanding the fundamental properties and potential applications of these compounds in various fields, including materials science and pharmaceutical formulation (Wei et al., 2012).
Catalysis and Synthesis
9H-fluorene derivatives have been used in catalytic processes, such as the aerobic oxidation of 9H-fluorenes to 9-fluorenones. This catalytic process is significant in organic synthesis, offering environmentally friendly and cost-effective methods for producing important chemical intermediates (Zhang et al., 2013).
Chemical Reactivity
The reactivity of 9-(chloromethyl)fluorene has been a subject of study, particularly in reactions involving dehydrohalogenation. These studies provide insights into the chemical behavior of fluorene derivatives, which is essential for designing new synthetic routes and understanding reaction mechanisms (Koch et al., 2002).
Polymer Science
In polymer science, 9H-fluorene derivatives are used to create polymers with specific properties. For example, 9,9-dioctyl-9H-fluorene has been synthesized and incorporated into light-emitting devices, highlighting the role of fluorene derivatives in developing advanced materials for electronic applications (Cho et al., 2007).
Synthesis of Fluorene Derivatives
9H-fluorene derivatives have been synthesized through various methods, including Pd(0)-catalyzed cross-coupling reactions. These synthetic methods are important for producing fluorene derivatives that are used in various industrial and research applications (Xu et al., 2015).
Photovoltaic Applications
9H-fluorene-containing polymers have been synthesized and utilized in the fabrication of polymer solar cells. These studies contribute to the development of efficient and sustainable energy solutions (Liu et al., 2014).
Environmental Biodegradation
Fluorene-degrading bacteria have been studied for their ability to use fluorene as a carbon and energy source. This research is crucial for understanding biodegradation processes and developing bioremediation strategies for environmental pollutants (Grifoll et al., 1992).
Safety and Hazards
特性
IUPAC Name |
9-(chloromethyl)-9H-fluorene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl/c15-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRQHOKCZDPPQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624997 | |
| Record name | 9-(Chloromethyl)-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(Chloromethyl)-9H-fluorene | |
CAS RN |
36375-77-6 | |
| Record name | 9-(Chloromethyl)-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

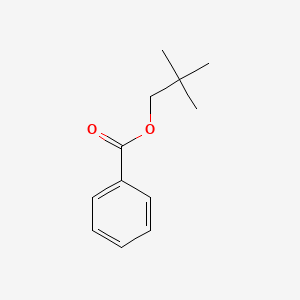
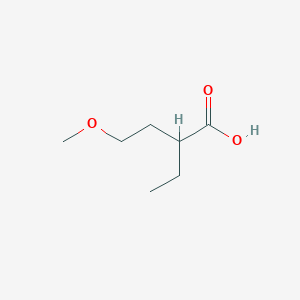

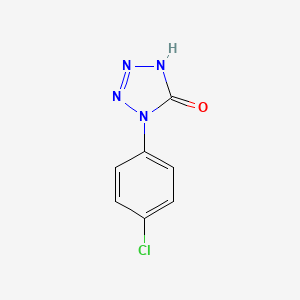
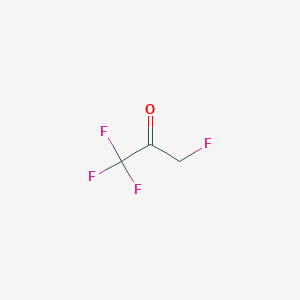

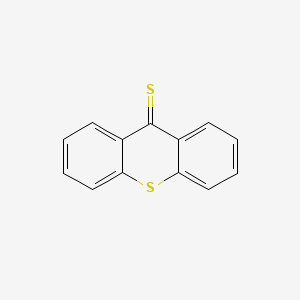

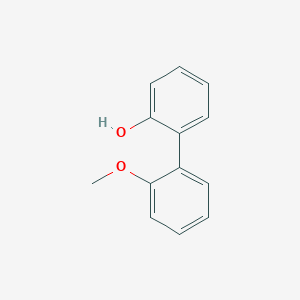
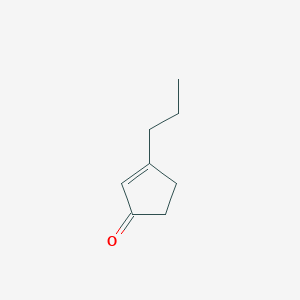
![4-Hydrazino-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B3051776.png)

